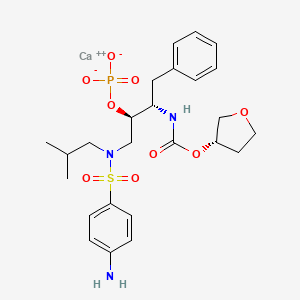

Fosamprenavir calcium

描述

磷酸氨普瑞那韦钙是蛋白酶抑制剂氨普瑞那韦的前体药物,主要用于治疗人类免疫缺陷病毒 (HIV) 感染。它以商品名 Lexiva 和 Telzir 销售。 磷酸氨普瑞那韦钙设计在体内代谢以释放活性药物氨普瑞那韦,后者抑制 HIV-1 蛋白酶,从而阻止病毒的成熟 .

准备方法

合成路线和反应条件: 磷酸氨普瑞那韦钙的合成涉及多个步骤,包括将氨普瑞那韦与磷酸酯化形成磷酸酯。接下来是形成钙盐。 该工艺确保磷酸氨普瑞那韦钙以高纯度生产,且异构体杂质极少 .

工业生产方法: 磷酸氨普瑞那韦钙的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该工艺包括在制备过程中使用硬脂酰胺作为抗结块剂 .

化学反应分析

Key Reaction Pathway

-

Epoxide Formation :

-

Carbamate Formation :

-

Phosphorylation and Reduction :

Hydrolysis (Prodrug Activation)

This compound is enzymatically hydrolyzed in vivo to release amprenavir:

-

Reaction :

-

Key Data :

Thermal Decomposition

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition pathways:

Table 2: Thermal Stability Data (Form I Pentahydrate)

Metabolic Reactions

Amprenavir (active metabolite) undergoes hepatic metabolism via CYP3A4:

-

Primary Pathways :

Table 3: Metabolic Parameters

| Parameter | Value | Source |

|---|---|---|

| Plasma Half-Life (Amprenavir) | 7.7 hours | |

| Excretion | >90% as metabolites (urine/feces) | |

| CYP3A4 Inhibition Risk | High (drug-drug interactions) |

Stability Under Stress Conditions

-

Humidity : Form I remains crystalline at 75% RH for six months .

-

Oxidative Stress : No degradation observed under ambient oxygen .

Stereochemical Purity Control

科学研究应用

Primary Use in HIV Treatment

Fosamprenavir calcium is indicated for the treatment of HIV-1 infection in both adult and pediatric populations. It is typically administered in combination with other antiretroviral agents, either as a ritonavir-boosted formulation or unboosted. The use of fosamprenavir is particularly relevant in cases where patients have developed resistance to other treatments or when specific drug interactions must be managed.

Clinical Guidelines

- Combination Therapy : Fosamprenavir is often combined with low-dose ritonavir to enhance its efficacy and pharmacokinetics. This combination allows for lower doses of fosamprenavir while maintaining effective viral suppression .

- Postexposure Prophylaxis (PEP) : Fosamprenavir can be considered as part of a regimen for postexposure prophylaxis following occupational exposure to HIV, although expert consultation is recommended before use .

Clinical Efficacy and Safety

Numerous studies have evaluated the efficacy and safety profile of fosamprenavir. A notable head-to-head study compared fosamprenavir with lopinavir/ritonavir (Kaletra) over 48 weeks, demonstrating comparable efficacy in achieving viral load suppression and CD4 cell count increases .

Adverse Effects

Common adverse effects associated with fosamprenavir include:

- Diarrhea

- Headache

- Nausea

- Rash

Serious adverse reactions, though rare, may include hepatic failure and hypersensitivity reactions such as Stevens-Johnson syndrome . Monitoring liver function and lipid levels is essential during treatment due to the risk of hyperlipidemia associated with protease inhibitors .

Pharmacokinetics and Drug Interactions

Fosamprenavir is rapidly converted to amprenavir in the gastrointestinal tract. Its pharmacokinetic properties include:

- Bioavailability : Unknown

- Protein Binding : Approximately 90%

- Half-life : About 7.7 hours

The drug is primarily metabolized by CYP3A4, which necessitates caution when co-administering with other medications that are also substrates or inhibitors of this enzyme .

Case Studies and Real-World Applications

A safety analysis conducted in Japan involving 364 patients receiving fosamprenavir revealed that adverse drug reactions occurred in approximately 43.7% of cases, with diarrhea being the most common side effect reported . This study underscores the importance of ongoing monitoring for side effects and adjusting treatment regimens accordingly.

Example Case Study

In a clinical setting, a patient previously treated with first-line antiretroviral therapy experienced virologic failure due to drug resistance. Upon switching to a regimen including fosamprenavir boosted with ritonavir, the patient achieved sustained viral suppression over six months, demonstrating the utility of fosamprenavir in salvage therapy scenarios.

Research Developments

Ongoing research continues to explore additional applications for fosamprenavir beyond standard HIV treatment protocols. Studies are investigating its use in combination therapies for patients with complex medical histories or those who have not responded adequately to conventional treatments.

| Parameter | This compound |

|---|---|

| Drug Class | HIV Protease Inhibitor |

| Common Side Effects | Diarrhea, Headache |

| Major Drug Interactions | CYP3A4 substrates |

| Administration | Oral (with/without food) |

| Recommended Monitoring | Liver function, Lipid levels |

作用机制

磷酸氨普瑞那韦钙在肠上皮细胞中被细胞磷酸酶迅速水解为氨普瑞那韦。然后氨普瑞那韦与 HIV-1 蛋白酶的活性位点结合,抑制其活性。 这阻止了病毒 Gag-Pol 多肽前体裂解成功能性蛋白,从而抑制病毒的成熟,并降低其感染新细胞的能力 .

类似化合物:

- 氨普瑞那韦

- 洛匹那韦

- 利托那韦

比较: 磷酸氨普瑞那韦钙的独特之处在于它是前体药物,旨在改善氨普瑞那韦的药代动力学特性。与氨普瑞那韦相比,磷酸氨普瑞那韦钙具有更好的溶解性和生物利用度,从而减少了用药次数,提高了患者依从性。 与其他蛋白酶抑制剂(如洛匹那韦和利托那韦)相比,磷酸氨普瑞那韦钙具有类似的疗效,但可能具有不同的副作用和药物相互作用潜力 .

相似化合物的比较

- Amprenavir

- Lopinavir

- Ritonavir

Comparison: Fosamprenavir calcium is unique in that it is a prodrug, designed to improve the pharmacokinetic properties of amprenavir. Compared to amprenavir, this compound has better solubility and bioavailability, allowing for reduced pill burden and improved patient compliance. When compared to other protease inhibitors like lopinavir and ritonavir, this compound offers similar efficacy but may have different side effect profiles and drug interaction potentials .

属性

CAS 编号 |

226700-81-8 |

|---|---|

分子式 |

C25H36CaN3O9PS |

分子量 |

625.7 g/mol |

IUPAC 名称 |

calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate |

InChI |

InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/t21-,23-,24+;/m0./s1 |

InChI 键 |

XOGQXKBFJZURRD-HQROKSDRSA-N |

SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2] |

手性 SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N.[Ca] |

规范 SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N.[Ca] |

外观 |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

226700-81-8 |

物理描述 |

Solid |

Pictograms |

Irritant; Health Hazard |

溶解度 |

White to cream colored solid. Solubility in water is approximately 0.31 mg/mL at 25 °C /Calcium salt/ 6.85e-01 g/L |

同义词 |

(3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-1-(phenylmethyl)-2-(phosphonooxy)propyl)carbamic acid C-(tetrahydro-3-furanyl) ester fos-amprenavir fosamprenavir fosamprenavir calcium GW 433908 GW 433908G GW 908 GW-433908 GW-433908G GW-908 GW433908 GW433908G GW908 cpd Lexiva VX 175 VX-175 VX175 cpd |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fosamprenavir Calcium exert its antiviral activity?

A1: this compound itself is a prodrug, meaning it is inactive until metabolized in the body [, ]. It is converted to its active form, Amprenavir, by cellular phosphatases, primarily in the intestinal epithelial cells []. Amprenavir acts as a human immunodeficiency virus type 1 (HIV-1) protease inhibitor [, ]. It binds to the active site of the HIV-1 protease enzyme, preventing the cleavage of viral Gag-Pol polyproteins [, ]. This disruption in the viral life cycle results in the formation of immature, non-infectious viral particles, thus inhibiting HIV-1 replication [, ].

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Several spectroscopic techniques are employed for characterization:

- Fourier-transform infrared spectroscopy (FTIR): Used to identify functional groups and analyze the drug's interaction with excipients in formulations [, ].

- Powder X-ray Diffraction (PXRD): Provides information about the crystalline structure of this compound, distinguishing different polymorphs [, ].

- Nuclear Magnetic Resonance (NMR): Confirms the structure and conjugation of this compound with drug delivery systems like dendrimers [].

Q3: What are the major stability concerns for this compound?

A4: this compound exhibits degradation under acidic, basic, and oxidative conditions []. It is also susceptible to hydrolysis [].

Q4: How does the crystalline form of this compound affect its stability?

A5: The presence of water in the crystalline structure of the commercial Form I is crucial for maintaining its crystallinity []. Dehydration can lead to amorphization, potentially impacting stability [].

Q5: What is being done to improve the stability of this compound in formulations?

A6: One approach to enhancing stability involves utilizing dendrimers as drug delivery systems []. These three-dimensional polymeric structures can encapsulate this compound, potentially shielding it from degradation and improving its overall stability.

Q6: Does this compound possess any catalytic properties?

A6: this compound, as a prodrug and HIV-1 protease inhibitor, does not possess intrinsic catalytic properties. Its mechanism of action relies on binding and inhibiting the catalytic activity of the HIV-1 protease enzyme, rather than exhibiting catalytic activity itself.

Q7: Have any computational studies been conducted on this compound?

A8: While the provided papers do not delve into computational modeling of this compound, researchers have used simulations to monitor particle size distribution during crystallization []. This approach, using a crystallization calibration model, offers insights into controlling the physical properties of the drug during manufacturing.

Q8: What formulation strategies are employed to enhance the bioavailability of this compound?

A10: this compound is formulated as a prodrug specifically to improve its oral bioavailability compared to its active form, Amprenavir [, ].

Q9: Are there specific regulatory guidelines regarding the control of elemental impurities in this compound?

A11: Yes, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3D guideline specifically addresses the control of elemental impurities in drug products like this compound []. This guideline outlines limits for elemental impurities based on their toxicity and potential for occurrence.

Q10: How is this compound metabolized in the body?

A12: this compound is rapidly hydrolyzed to Amprenavir by cellular phosphatases after absorption [, ]. Amprenavir then undergoes extensive metabolism, primarily by the cytochrome P450 3A4 enzyme in the liver [].

Q11: Does this compound have any known drug interactions?

A13: As a prodrug of Amprenavir, this compound shares its drug interaction profile, primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4 [, ].

Q12: What is the primary clinical application of this compound?

A14: this compound, in combination with other antiretroviral agents, is indicated for treating HIV-1 infection in adults and children [, , ].

Q13: Are there any clinical studies comparing the efficacy of this compound to other HIV-1 protease inhibitors?

A15: Yes, head-to-head clinical trials have demonstrated that the antiviral efficacy of ritonavir-boosted this compound is comparable to ritonavir-boosted Lopinavir, another HIV-1 protease inhibitor, in treatment-naïve patients [].

Q14: Is there a risk of developing resistance to this compound during treatment?

A16: While this compound, like all antiretroviral drugs, carries a risk of resistance development, it is notable for its high genetic barrier to resistance []. This characteristic makes it more challenging for the virus to develop mutations conferring resistance to the drug.

Q15: What are the most common side effects associated with this compound?

A17: The most frequently reported side effects are gastrointestinal disturbances and skin rash [, ].

Q16: Are there any ongoing efforts to develop targeted drug delivery systems for this compound?

A18: Yes, researchers are exploring the use of dendrimers as a potential targeted delivery system for this compound []. By conjugating the drug to these nano-sized polymers, it might be possible to improve its delivery to specific cells or tissues, potentially enhancing efficacy and reducing side effects.

Q17: What analytical techniques are commonly used to quantify this compound in pharmaceutical formulations?

A17: Several analytical methods are employed:

- High-Performance Liquid Chromatography (HPLC): The most widely used technique for separating, identifying, and quantifying this compound in various matrices, including formulations [, , , ].

- UV Spectrophotometry: A simpler and faster method for quantifying this compound in formulations [].

- High-Performance Thin Layer Chromatography (HPTLC): Offers an alternative to HPLC for quantitative analysis [].

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Used to determine trace element impurities in this compound according to ICH Q3D guidelines [].

Q18: What is a stability-indicating method, and why is it crucial for analyzing this compound?

A21: A stability-indicating method is an analytical technique that can accurately measure the active ingredient of a drug, like this compound, without interference from degradation products [, , ]. This is critical to ensuring that the drug product remains safe and effective throughout its shelf life.

Q19: How does the solubility of this compound impact its bioavailability?

A22: While the provided research does not delve into specific solubility studies, it does mention that this compound was designed to overcome the low oral bioavailability of Amprenavir [, ]. This suggests that this compound likely possesses improved solubility and dissolution characteristics compared to its active form, leading to better absorption in the gastrointestinal tract.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。